molecular formula C10H8F3NO2 B14125845 Acetamide, N-(2,3-dihydro-5-benzofuranyl)-2,2,2-trifluoro- CAS No. 632352-68-2

Acetamide, N-(2,3-dihydro-5-benzofuranyl)-2,2,2-trifluoro-

Katalognummer: B14125845
CAS-Nummer: 632352-68-2
Molekulargewicht: 231.17 g/mol
InChI-Schlüssel: MLJZWNZEDVOGEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-(2,3-dihydro-5-benzofuranyl)-2,2,2-trifluoro- is a chemical compound with the molecular formula C10H11NO2. It is also known by its synonym, N-(2,3-dihydrobenzofuran-5-yl)acetamide . This compound is characterized by the presence of a benzofuran ring, an acetamide group, and a trifluoromethyl group, making it a unique and versatile molecule in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,3-dihydro-5-benzofuranyl)-2,2,2-trifluoro- typically involves the reaction of 2,3-dihydrobenzofuran with acetic anhydride in the presence of a catalyst . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-(2,3-dihydro-5-benzofuranyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Acetamide, N-(2,3-dihydro-5-benzofuranyl)-2,2,2-trifluoro- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetamide, N-(2,3-dihydro-5-benzofuranyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways. The benzofuran ring and trifluoromethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in Acetamide, N-(2,3-dihydro-5-benzofuranyl)-2,2,2-trifluoro- distinguishes it from other similar compounds. This group enhances its chemical stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

632352-68-2

Molekularformel

C10H8F3NO2

Molekulargewicht

231.17 g/mol

IUPAC-Name

N-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)9(15)14-7-1-2-8-6(5-7)3-4-16-8/h1-2,5H,3-4H2,(H,14,15)

InChI-Schlüssel

MLJZWNZEDVOGEH-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C1C=C(C=C2)NC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.